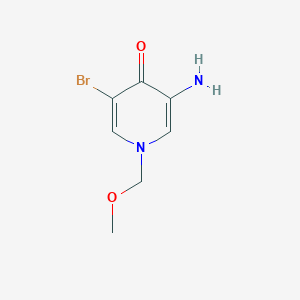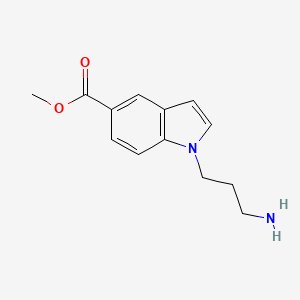![molecular formula C9H17NO2 B13158451 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal](/img/structure/B13158451.png)
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal is an organic compound with a unique structure that includes a cyclopentyl ring, an aminomethyl group, and a hydroxypropanal moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmethylamine with glycidol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action and identify the key molecular targets involved.
類似化合物との比較
Similar Compounds
- 2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride
- 2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid
Uniqueness
2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentyl ring, aminomethyl group, and hydroxypropanal moiety sets it apart from similar compounds, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
2-[1-(aminomethyl)cyclopentyl]-2-hydroxypropanal |
InChI |
InChI=1S/C9H17NO2/c1-8(12,7-11)9(6-10)4-2-3-5-9/h7,12H,2-6,10H2,1H3 |
InChIキー |
LEZJOSWRGNXDME-UHFFFAOYSA-N |
正規SMILES |
CC(C=O)(C1(CCCC1)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13158368.png)
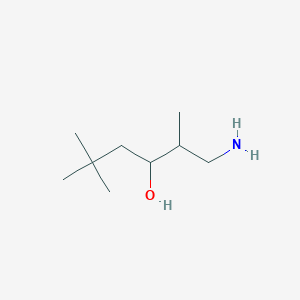
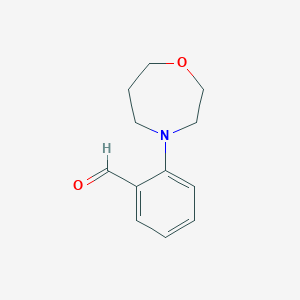
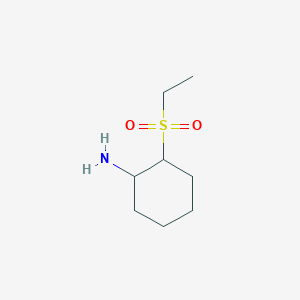
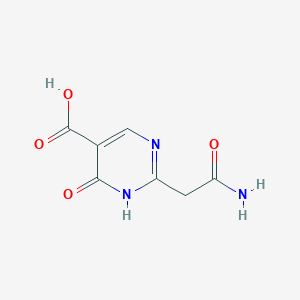

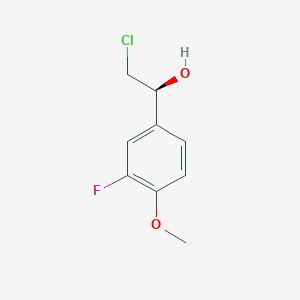
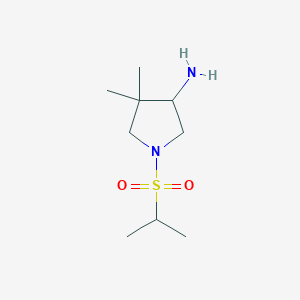
![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13158423.png)


![N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B13158435.png)
